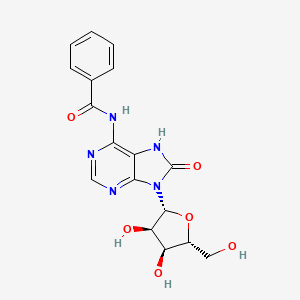

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide

Description

Chemical Structure and Properties The compound is a benzamide-modified nucleoside analog featuring a purine base (8-oxo-7,8-dihydro-9H-purin-6-yl) linked to a tetrahydrofuran (THF) ring. The THF moiety is substituted with hydroxyl groups at the 3R and 4S positions and a hydroxymethyl group at the 5R position.

Properties

CAS No. |

62086-58-2 |

|---|---|

Molecular Formula |

C17H17N5O6 |

Molecular Weight |

387.3 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |

InChI |

InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-14-10(20-17(22)27)13(18-7-19-14)21-15(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H,20,27)(H,18,19,21,26)/t9-,11-,12-,16-/m1/s1 |

InChI Key |

GRUARNRJROQPIB-UBEDBUPSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C(=O)N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C(=O)N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Purine derivatives : Guanosine or its protected derivatives are commonly used as starting points. For example, 8-bromoguanosine derivatives have been employed as intermediates for further functionalization.

- Sugar moiety : The sugar is often derived from ribose or prepared synthetically to ensure the correct stereochemistry of the tetrahydrofuran ring.

Attachment of Sugar to Purine Base

- The glycosidic bond formation between the purine base and the sugar moiety is typically achieved via nucleophilic substitution or coupling reactions under controlled conditions to maintain stereochemical fidelity.

- Protecting groups on the sugar hydroxyls are used during synthesis to prevent side reactions and are removed in the final steps.

Introduction of the Benzamide Group

- The benzamide group is introduced by amide bond formation at the 6-position of the purine ring.

- This can be achieved by reacting an amine-functionalized purine intermediate with benzoyl chloride or benzamide derivatives under coupling conditions.

- Alternatively, direct amidation of a 6-chloropurine intermediate with benzamide under suitable conditions is possible.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as column chromatography using solvents like methanol/dichloromethane mixtures.

- Crystallization from solvents like hot acetone is used to obtain pure crystalline material.

- Purity and identity are confirmed by spectroscopic methods (NMR, MS) and chromatographic purity assays.

Representative Reaction Conditions and Yields

Summary Table of Key Identifiers and Properties

| Property | Data |

|---|---|

| CAS Number | 62086-58-2 |

| Molecular Formula | C17H17N5O6 |

| Molecular Weight | 387.3 g/mol |

| IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |

| Purification Methods | Chromatography, crystallization |

| Typical Solvents | DMF, acetone, methanol, dichloromethane |

| Key Intermediates | 8-Bromoguanosine derivatives |

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions can occur at the purine or benzamide moieties, resulting in diverse products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

The compound features a purine base linked to a benzamide moiety and a tetrahydrofuran sugar derivative, which may influence its biological activity and interactions with biomolecules.

Medicinal Chemistry

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide has potential applications in drug development due to its structural similarity to nucleosides and nucleotides. These characteristics suggest possible roles as:

- Antiviral Agents : Compounds with similar structures have been investigated for their ability to inhibit viral replication. The purine scaffold is crucial for mimicking natural substrates in nucleic acid synthesis.

- Antitumor Activity : The compound's ability to interfere with cellular processes associated with cancer cell proliferation is under investigation. Its structural components may interact with DNA or RNA synthesis pathways.

Biochemical Research

The compound's unique structure allows it to be used as a biochemical probe for studying enzyme activities related to purine metabolism. It can serve as:

- Inhibitors of Enzymatic Reactions : By inhibiting enzymes involved in nucleotide metabolism, this compound can help elucidate metabolic pathways and their regulation.

- Substrates for Enzyme Studies : Understanding how enzymes interact with this compound can provide insights into their mechanisms and potential therapeutic targets.

Case Study 1: Antiviral Activity

A study demonstrated that compounds structurally related to this compound exhibited significant antiviral activity against several viruses, including HIV and Hepatitis C. The mechanism involved the inhibition of viral polymerases, highlighting the potential of this compound as a lead structure for antiviral drug development.

Case Study 2: Cancer Therapy

Research focused on the antitumor properties of similar purine derivatives showed that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound could be explored further for its therapeutic effects in oncology.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Physicochemical Data

- Molecular Formula : C₁₇H₁₇N₅O₆ (from )

- Molecular Weight : 387.35 g/mol ()

- CAS Number : 3676-72-0 ()

- Purity : Research-grade (≥95%, inferred from )

- Storage : Requires refrigeration (2–8°C) in a sealed, dry environment ().

Biological Relevance As a nucleoside analog, this compound may act as a substrate or inhibitor for enzymes like polymerases or kinases. Its hydroxyl-rich THF ring enhances hydrophilicity, contrasting with thiophosphate or methoxy-protected analogs (e.g., compounds in ) that exhibit increased lipophilicity .

Structural Modifications and Functional Groups

Biological Activity

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Molecular Formula : C₁₇H₁₇N₅O₅

- Molecular Weight : 371.3474 g/mol

- CAS Number : 79896-97-2

The structural formula can be represented as follows:

The biological activity of this compound is primarily associated with its interaction with specific receptors and enzymes in the body.

- P2Y Receptor Modulation : This compound has shown potential as an agonist for the P2Y6 receptor, which is involved in various physiological processes including inflammation and apoptosis regulation .

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound has been explored through various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Research : In a study focusing on cancer cell lines, this compound was shown to inhibit cell proliferation and induce apoptosis through modulation of signaling pathways related to cell survival .

- Neuroprotection : Research indicated that it could protect neuronal cells from oxidative damage and apoptosis, suggesting its potential use in neurodegenerative diseases .

- Inflammation Models : In animal models of inflammation, treatment with this compound reduced markers of inflammation and improved overall health outcomes .

Q & A

Basic Research Questions

Q. What experimental techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemical configurations and verify substituent positions. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, derivatives with triazole modifications (e.g., compounds 9a–9c in ) were characterized via NMR and MS to validate purity and structural assignments .

- Key Data :

| Compound | Melting Point (°C) | Analytical Methods |

|---|---|---|

| 9a | 76–77 | NMR, MS |

| 9b | 126–127 | NMR, MS |

| 9c | 118–119 | NMR, MS |

Q. How are stereochemical discrepancies resolved during synthesis?

- Methodological Answer : Column chromatography (e.g., hexane/ethyl acetate gradients) separates stereoisomers, as demonstrated in the purification of tetrahydrofuran derivatives (). Coupled with X-ray crystallography or NOE NMR experiments, absolute configurations are assigned .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Consult safety data sheets (SDS) for hazard identification. For structurally related nucleosides (e.g., CAS 550-33-4), first-aid measures include immediate medical consultation and removal from exposure sites (). Contradictory safety profiles (e.g., CAS 29885-96-9 in ) necessitate cross-referencing multiple SDS for risk mitigation .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Methodological Answer : Apply heuristic algorithms (e.g., Bayesian optimization) to screen reaction parameters (solvent, temperature, catalysts). highlights algorithmic prediction of optimal conditions for similar nucleoside analogs, reducing trial-and-error experimentation .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to validate target interactions. For example, triazole-modified adenosine derivatives () showed variable bioactivity depending on substituent electronegativity, requiring dose-response curves and computational docking to reconcile discrepancies .

Q. How are impurities profiled in large-scale syntheses of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection identifies and quantifies impurities. Reference standards (e.g., EP impurities in ) guide method validation. For example, impurity E (CAS 82419-52-1) requires baseline separation at 254 nm .

Q. What theoretical frameworks guide mechanistic studies of its interactions with enzymes?

- Methodological Answer : Density functional theory (DFT) models predict binding affinities to enzymes like adenosine deaminase. emphasizes aligning experimental data with quantum mechanical calculations to elucidate reaction pathways .

Q. How do solvent polarity and protecting groups influence regioselectivity in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.